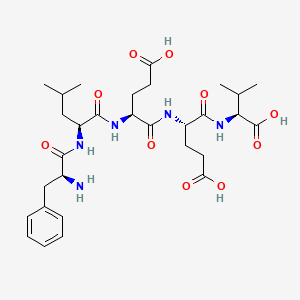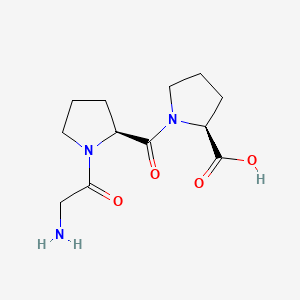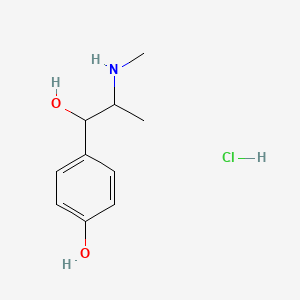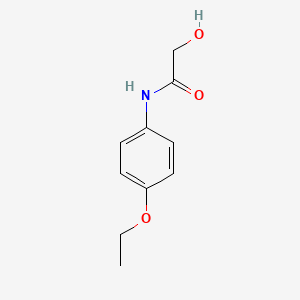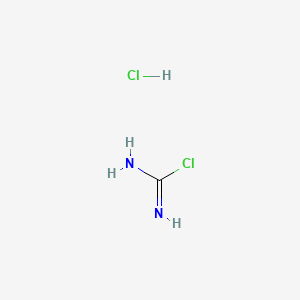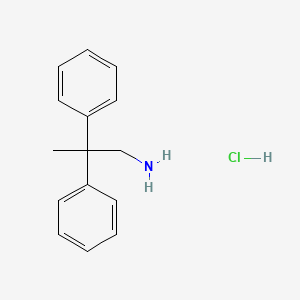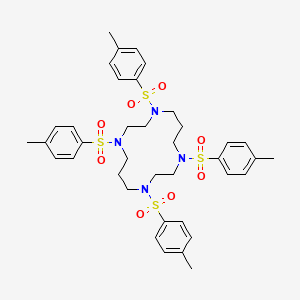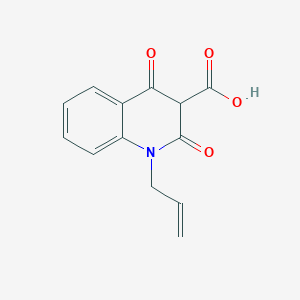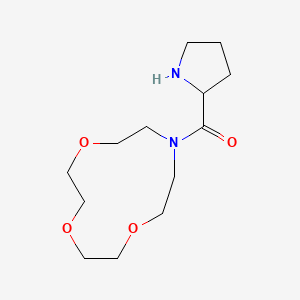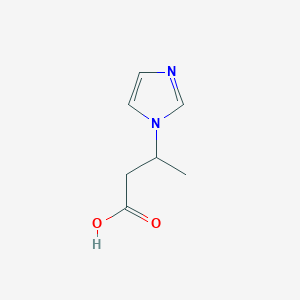
3-(4-Fluorophenyl)-2-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-2-phenylpropanoic acid is a compound that is structurally related to various other compounds studied for their synthesis and properties. While the specific compound is not directly studied in the provided papers, related compounds such as 3-hydroxy-3-phenylpropanoic acid , 3-fluoroflavones , and 3-amino-3-(4-fluorophenyl)propionic acid have been synthesized and analyzed, providing insights into the chemical behavior of similar structures.
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, 3-hydroxy-3-phenylpropanoic acid was synthesized using stable-isotope-labelled precursors . A one-pot strategy was developed for synthesizing 3-fluoroflavones, which involved fluorination using selectfluor followed by cyclization and dehydration . The synthesis of 3-amino-3-(4-fluorophenyl)propionic acid involved ab initio and DFT computations to understand the zwitterionic structures . These methods provide a foundation for the synthesis of 3-(4-Fluorophenyl)-2-phenylpropanoic acid, suggesting that similar one-pot strategies and computational models could be applied.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of 4-amino-3-fluorophenylboronic acid was determined by X-ray crystallography . Similarly, the vibrational and electronic structure of 3-amino-3-(4-fluorophenyl)propionic acid was studied using IR and Raman spectroscopy, supported by DFT calculations . These studies indicate that detailed molecular structure analysis of 3-(4-Fluorophenyl)-2-phenylpropanoic acid would likely involve spectroscopic techniques and theoretical computations.
Chemical Reactions Analysis
The chemical reactions of related compounds have been explored in various contexts. For instance, the reactivity of amino-3-fluorophenyl boronic acid in Suzuki cross-coupling reactions and its potential use in the synthesis of biologically active compounds have been discussed . The synthesis of (3R)-3-(4-fluorophenylsulfonamido)-1, 2, 3, 4-tetrahydro-9-[4-3H]carbazolepropanoic acid involved catalytic reduction and oxidation reactions . These insights suggest that 3-(4-Fluorophenyl)-2-phenylpropanoic acid may also participate in similar reactions, potentially leading to the formation of biologically relevant derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been assessed through various studies. For example, the pKa value of amino-3-fluorophenyl boronic acid was measured, and its potential for constructing glucose sensing materials was evaluated . The substituent effect on the properties of (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds was analyzed using spectral data and regression analyses . These studies provide a framework for understanding how the introduction of fluorine and other substituents can affect the properties of compounds like 3-(4-Fluorophenyl)-2-phenylpropanoic acid.
Aplicaciones Científicas De Investigación
-
- Application : This compound has been used in the synthesis of 3-(4-fluorophenyl)-3-(furan-2-yl)propanoic acid and its derivatives .
- Method : The synthesis involved the production of 3-(4-fluorophenyl)-3-furan-2-ylpropionyl chloride, followed by selected transformations of the product .
- Results : The exact results of this synthesis and the properties of the resulting compounds are not detailed in the available information .
-
Antibacterial and Antioxidant Activity
- Application : A compound with a similar structure, 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine, has been studied for its antibacterial and antioxidant activity .
- Method : The study involved the reduction of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile to produce the propylamine derivative .
- Results : The exact outcomes of this study are not provided in the available information .
Safety And Hazards
Safety data sheets suggest that “3-(4-Fluorophenyl)propanoic acid” may cause skin irritation and serious eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to rinse with plenty of water .
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJVEADPGHXUKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389957 |
Source


|
| Record name | 3-(4-fluorophenyl)-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2-phenylpropanoic acid | |
CAS RN |
436086-86-1 |
Source


|
| Record name | 3-(4-fluorophenyl)-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 436086-86-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



